molecular formula C20H28N2O2 B1280162 1,2-Bis(2-benzylaminoethoxy)ethane CAS No. 66582-26-1

1,2-Bis(2-benzylaminoethoxy)ethane

Cat. No.: B1280162
CAS No.: 66582-26-1
M. Wt: 328.4 g/mol
InChI Key: FQEGBHFZAGTXDY-UHFFFAOYSA-N
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Description

1,2-Bis(2-benzylaminoethoxy)ethane: is an organic compound with the molecular formula C20H28N2O2 and a molecular weight of 328.45 g/mol . It is a colorless or pale yellow liquid . This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

1,2-Bis(2-benzylaminoethoxy)ethane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, altering their activity and influencing various biochemical pathways . For instance, it can interact with proteases, modifying their catalytic activity and affecting protein degradation processes. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial in cell signaling pathways . By affecting kinase activity, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular responses. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic functions . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating cellular responses . At high doses, it can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced, leading to significant health risks in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of metabolic enzymes, thereby affecting the levels of metabolites and the overall metabolic flux. For example, it can modulate the activity of dehydrogenases, which play a crucial role in oxidative metabolism. By altering enzyme activity, this compound can impact the balance between catabolic and anabolic pathways within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular regions . This distribution pattern is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,2-Bis(2-benzylaminoethoxy)ethane can be synthesized through the reaction of ethylene glycol with benzylamine in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

C2H4(OH)2+2C6H5CH2NH2C20H28N2O2+2H2O\text{C}_2\text{H}_4(\text{OH})_2 + 2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_2 + 2\text{H}_2\text{O} C2​H4​(OH)2​+2C6​H5​CH2​NH2​→C20​H28​N2​O2​+2H2​O

Industrial Production Methods:

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

1,2-Bis(2-benzylaminoethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the benzylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as or can be used under acidic or basic conditions.

    Reduction: Reducing agents like or are commonly used.

    Substitution: Substitution reactions can be carried out using various reagents depending on the desired functional group to be introduced.

Major Products Formed:

    Oxidation: Formation of oxides or other oxidation products.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1,2-Bis(2-benzylaminoethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound can form complexes with metal ions or other molecules, influencing their activity and function . The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

    1,2-Bis(2-aminoethoxy)ethane: Similar structure but lacks the benzyl groups.

    1,2-Bis(2-hydroxyethoxy)ethane: Similar structure but contains hydroxyl groups instead of benzylamino groups.

Uniqueness:

1,2-Bis(2-benzylaminoethoxy)ethane is unique due to the presence of benzylamino groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .

Properties

IUPAC Name

N-benzyl-2-[2-[2-(benzylamino)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-3-7-19(8-4-1)17-21-11-13-23-15-16-24-14-12-22-18-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGBHFZAGTXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOCCOCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503988
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66582-26-1
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]bis(N-benzylethan-1-amine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(2-benzylaminoethoxy)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

J. Gatto, et al. in "4,13-Diaza-18-Crown-6 (1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane)," Organic Synthesis, Vol. 68, 1989, pp. 227-233, teach the preparation of the title compound by a three-step procedure that might be considered the standard preparation for these materials. First, benzylamine is reacted with 1,2-bis(2-chloroethoxy)ethane to produce 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane. The product of the first step is then reacted in the presence of 1,2-bis(2-iodoethoxy)ethane, anhydrous sodium carbonate and sodium iodide in acetonitrile to give N,N'-dibenzyl-4,13-diaza-18-crown-6 in the second step. The phenyl groups of the second step product are then removed in a third, hydrogenation step over a palladium catalyst on a carbon support.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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